molecular formula C18H13Cl2NO4 B12138278 6,8-dichloro-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

6,8-dichloro-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B12138278
M. Wt: 378.2 g/mol
InChI Key: XHJIFQMYMVJGDU-UHFFFAOYSA-N
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Description

6,8-Dichloro-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic carboxamide derivative of the chromene (benzopyran) scaffold. Structurally, it features:

  • A chromene core substituted with chlorine atoms at positions 6 and 6.
  • A ketone group at position 2.
  • A carboxamide moiety at position 3, linked to a 4-ethoxyphenyl group.

Its structural analogs, such as 6,8-dichloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS: 5079-29-8), are documented as synthetic building blocks in drug discovery .

Properties

Molecular Formula

C18H13Cl2NO4

Molecular Weight

378.2 g/mol

IUPAC Name

6,8-dichloro-N-(4-ethoxyphenyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C18H13Cl2NO4/c1-2-24-13-5-3-12(4-6-13)21-17(22)14-8-10-7-11(19)9-15(20)16(10)25-18(14)23/h3-9H,2H2,1H3,(H,21,22)

InChI Key

XHJIFQMYMVJGDU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid.

    Esterification: The carboxylic acid group is esterified using ethanol to form the ethyl ester derivative.

    Amidation: The ethyl ester is then reacted with 4-ethoxyaniline under appropriate conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

6,8-dichloro-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-dichloro-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA.

    Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Analogues in the Chromene-Carboxamide Family

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituents (Chromene Core) N-Substituent Molecular Formula Molecular Weight Key Properties/Applications References
6,8-Dichloro-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide 6,8-Cl; 2-Oxo 4-Ethoxyphenyl C₁₇H₁₁Cl₂NO₄ 364.18 Not reported; inferred synthetic utility
6,8-Dichloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (5079-29-8) 6,8-Cl; 2-Oxo 3-Methoxyphenyl C₁₇H₁₁Cl₂NO₄ 364.18 Synthetic building block
6,8-Dichloro-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide (538316-40-4) 6,8-Cl; 2-Oxo Cyclohexyl C₁₆H₁₅Cl₂NO₃ 340.20 Undocumented

Key Observations :

  • Replacing the aromatic N-substituent with a cyclohexyl group (as in CAS 538316-40-4) reduces aromatic interactions but increases steric bulk, which may alter binding to biological targets .
  • Electronic Properties :
    • The ethoxy group (-OCH₂CH₃) is a stronger electron-donating group than methoxy (-OCH₃), which could modulate the compound’s reactivity in electrophilic or nucleophilic environments .
Functional Analogues: Polymethoxylated Flavones

Table 2: Bioactivity Comparison with Flavone Analogues

Compound Name Core Structure Key Substituents Reported Activities References
2-(4-Ethoxyphenyl)-5,6,7,8-tetramethoxy-4H-1-benzopyran-4-one Chromene (flavone) 4-Ethoxyphenyl; 5,6,7,8-OCH₃ Antimicrobial (inferred), anti-acne, anticancer (in vitro)
Tangeretin Flavone 5,6,7,8,4'-OCH₃ Antibacterial (S. aureus), anticancer (melanoma), anti-inflammatory
Nobiletin Flavone 5,6,7,8,3',4'-OCH₃ Neuroprotective, antiviral (RSV), anti-aging

Key Observations :

  • Bioactivity Trends :
    • Polymethoxylated flavones exhibit broad-spectrum antimicrobial activity (e.g., MIC values of 0.31–10 µg/mL against P. acnes and S. aureus), attributed to their ability to disrupt microbial membranes .
    • The 4-ethoxyphenyl substituent in 2-(4-ethoxyphenyl)-5,6,7,8-tetramethoxy-4H-1-benzopyran-4-one is hypothesized to enhance antibacterial potency compared to methoxy-substituted analogs, though direct assays are lacking .
  • Mechanistic Insights: Flavones like tangeretin and nobiletin inhibit cancer cell proliferation via apoptosis induction and ROS modulation . Similar mechanisms may apply to chromene-carboxamides, but experimental validation is required.

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